molecular formula C17H14N2O2 B11847758 Ethyl 2-(pyridin-2-yl)quinoline-4-carboxylate CAS No. 5110-06-5

Ethyl 2-(pyridin-2-yl)quinoline-4-carboxylate

Cat. No.: B11847758
CAS No.: 5110-06-5
M. Wt: 278.30 g/mol
InChI Key: IMPGWKLETQOFBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(pyridin-2-yl)quinoline-4-carboxylate is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by the presence of a quinoline ring fused with a pyridine ring and an ethyl ester group at the 4-position of the quinoline ring. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(pyridin-2-yl)quinoline-4-carboxylate typically involves the condensation of 2-aminopyridine with ethyl acetoacetate, followed by cyclization and esterification reactions. One common method includes the use of a Friedländer synthesis, where 2-aminopyridine reacts with ethyl acetoacetate in the presence of a catalyst such as acetic acid under reflux conditions to form the quinoline ring . The resulting intermediate is then esterified to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(pyridin-2-yl)quinoline-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions include quinoline-4-carboxylic acid derivatives, dihydroquinoline derivatives, and various substituted quinoline compounds.

Scientific Research Applications

Ethyl 2-(pyridin-2-yl)quinoline-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(pyridin-2-yl)quinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting or modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . Additionally, its interaction with DNA and RNA can result in anticancer activity by interfering with cell division and proliferation.

Comparison with Similar Compounds

Ethyl 2-(pyridin-2-yl)quinoline-4-carboxylate can be compared with other similar compounds, such as:

    Quinoline-4-carboxylic acid: Lacks the ethyl ester group and has different solubility and reactivity properties.

    2-(Pyridin-2-yl)quinoline: Lacks the carboxylate group, resulting in different chemical and biological properties.

    Ethyl 2-(pyridin-2-yl)quinoline-3-carboxylate: Has the carboxylate group at a different position, leading to variations in reactivity and biological activity.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

CAS No.

5110-06-5

Molecular Formula

C17H14N2O2

Molecular Weight

278.30 g/mol

IUPAC Name

ethyl 2-pyridin-2-ylquinoline-4-carboxylate

InChI

InChI=1S/C17H14N2O2/c1-2-21-17(20)13-11-16(15-9-5-6-10-18-15)19-14-8-4-3-7-12(13)14/h3-11H,2H2,1H3

InChI Key

IMPGWKLETQOFBI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.